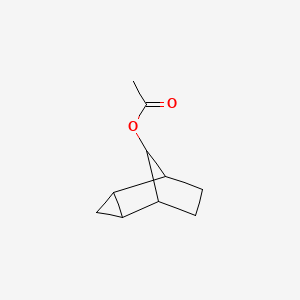Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
CAS No.: 32350-50-8
Cat. No.: VC18410405
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32350-50-8 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 8-tricyclo[3.2.1.02,4]octanyl acetate |
| Standard InChI | InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |
| Standard InChI Key | WHVJMEKNSSSAFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1C2CCC1C3C2C3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Stereochemical Configuration
Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- features a rigid tricyclic backbone comprising fused cyclohexane and bicyclic rings. The exo-syn designation refers to the spatial orientation of the hydroxyl and acetate groups relative to the bridgehead carbons. The stereochemistry is critical, as it dictates the compound’s three-dimensional shape and intermolecular interactions. The canonical SMILES representation and InChIKey confirm the connectivity and stereochemistry of the molecule.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.22 g/mol | |
| CAS Registry Number | 32350-52-0 (NIST) , 32426-26-9 (Vulcanchem) | |
| IUPAC Name | 8-tricyclo[3.2.1.02,4]octanyl acetate | |
| PubChem CID | 141701 |
Discrepancies in CAS numbers across sources likely arise from registry variations for stereoisomers or database entry errors, underscoring the need for verification via spectral data.
Synthesis and Reaction Pathways
Stereoselective Synthesis Strategies
The synthesis of tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- demands precise control over reaction conditions to achieve the desired stereochemistry. Key steps include:
-
Ring-Closing Metathesis: Cyclization of precursor alkenes using Grubbs catalysts to form the tricyclic core.
-
Esterification: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.
-
Stereochemical Control: Low-temperature reactions and chiral auxiliaries ensure the exo-syn configuration dominates.
Critical Reagents and Conditions
-
Reducing Agents: Lithium aluminum hydride (LiAlH) for selective reductions.
-
Acid Catalysts: Sulfuric acid or p-toluenesulfonic acid for esterification.
-
Solvents: Dichloromethane or tetrahydrofuran (THF) for inert environments.
Stereochemical Considerations and Isomerism
Stereoisomer Diversity
The compound exists in multiple stereoisomeric forms, including endo-syn, endo-anti, and exo-anti configurations. The exo-syn isomer’s acetate group occupies a transannular position, reducing steric hindrance and enhancing stability compared to endo forms.
Table 2: Comparative Properties of Stereoisomers
| Isomer | Stability | Biological Activity | Synthetic Accessibility |
|---|---|---|---|
| Exo-syn | High | Moderate | Challenging |
| Endo-syn | Moderate | Low | Moderate |
| Exo-anti | Low | High | Difficult |
The exo-syn isomer’s unique stability and reactivity make it a focal point for pharmacological studies.
Comparative Analysis with Related Tricyclic Compounds
Structural Analogues
-
Adamantane Derivatives: Less rigid frameworks reduce binding specificity.
-
Camphor-Based Compounds: Higher volatility but lower thermal stability.
Functional Advantages
The exo-syn configuration enhances lipid solubility (), improving blood-brain barrier permeability compared to polar analogues.
Research Applications and Future Directions
Drug Development
Ongoing research explores its utility as a scaffold for CNS-targeted therapeutics due to its neuroprotective effects in vitro.
Material Science
The tricyclic core’s rigidity is being investigated for polymer cross-linking applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume